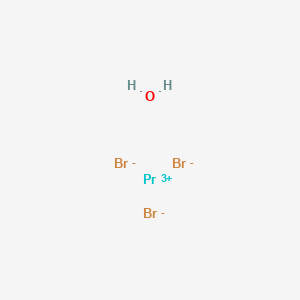

Praseodymium(III) bromide hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Praseodymium(III) bromide hydrate is a rare earth metal compound that has garnered a lot of attention in recent years due to its unique properties and potential applications in various fields. This compound has been extensively studied for its potential use in catalysis, electronic devices, and as a dopant in optical materials. In

科学的研究の応用

Light-Conversion Molecular Materials

Praseodymium(III) bromide hydrate has been utilized in the synthesis of new compounds aimed at light-conversion molecular materials. Specifically, a study focused on synthesizing and characterizing six-coordinate praseodymium(III) complexes with bromide derivatives, investigating their potential for light-conversion applications. Spectroscopic studies, including IR, Raman, electronic absorption, emission, and excitation spectra, provided insights into the structure, composition, and energy levels of Pr3+ within these complexes, highlighting their potential in light-conversion molecular technologies (Macalik et al., 2000).

Crystal Structure Analysis

Another application involves the crystal structure analysis of praseodymium(III) oxide bromide, PrOBr. This research revealed intricate layers of square antiprisms [PrO4Br4]9−, illustrating the coordination environment around Pr3+ ions. Understanding such structures is crucial for developing materials with specific magnetic, optical, and catalytic properties (Talmon‐Gros et al., 2011).

Electrochemical Studies

Electrochemical behavior of praseodymium in molten chlorides was explored, shedding light on the stable oxidation states of Pr(III) and its solvation by chloride ions. Such studies are fundamental for applications in electrochemistry, metal recovery, and recycling processes (Castrillejo et al., 2005).

Solvent Extraction

Research on the solvent extraction of praseodymium(III) from acidic nitrate medium using Cyanex 921 and 923 as extractants highlights its relevance in the separation processes for rare earth elements. This work informs the development of efficient and selective methods for praseodymium recovery, which is vital for its use in various industrial applications (Panda et al., 2014).

Lanthanide Recognition

The development of a praseodymium(III) microsensor based on N'-(pyridin-2-ylmethylene)benzohydrazide demonstrates the application in selective and sensitive detection of Pr(III) ions. This advancement is significant for environmental monitoring, industrial process control, and research purposes (Ganjali et al., 2007).

作用機序

Target of Action

Praseodymium(III) bromide hydrate, also known as Praseodymium bromide (PrBr3), hydrate (9CI), is a green crystalline solid It’s known that praseodymium ions are 9-coordinate and adopt a tricapped trigonal prismatic geometry .

Mode of Action

The praseodymium ions are 9-coordinate and adopt a tricapped trigonal prismatic geometry . The praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

It’s known that praseodymium, as part of the rare earth elements (rees), is a spirited component in fluorescent lamps, glass polishing and ceramics, computer monitors, lighting, radar, televisions, and x-ray intensifying films .

Pharmacokinetics

It’s known that the compound is highly water-soluble , which could potentially influence its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It’s known that praseodymium(iii) bromide can cause skin irritation (h315/r38), eye irritation (h319/r36), and that breathing dust/fume/gas/mist/vapours/spray of praseodymium(iii) bromide should be avoided .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.

特性

IUPAC Name |

praseodymium(3+);tribromide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMZJPMVOCFMPN-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Pr+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2OPr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。